1-Benzyl-4-bromobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-bromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEOYCMCJMLRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284607 | |
| Record name | 1-benzyl-4-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2116-36-1 | |
| Record name | 2116-36-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-4-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2116-36-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-Benzyl-4-bromobenzene, and how do they influence experimental design?
- Molecular formula : C₁₃H₁₁Br (MW: 247.13 g/mol) .
- Key properties : High lipophilicity (logP ~4.2) due to the benzyl and bromine groups, influencing solubility in organic solvents (e.g., DCM, THF) over aqueous systems. This necessitates solvent optimization for reactions or biological assays.
- Safety considerations : Handle under inert conditions (N₂/Ar) due to potential light/oxygen sensitivity. Use PPE and fume hoods to mitigate toxicity risks, as brominated aromatics may release HBr under thermal stress .
Q. What synthetic routes are available for this compound, and what are their limitations?
- Common methods :
- Ullmann coupling : Bromobenzene + benzyl Grignard reagent (yields ~60–70%, requires Pd catalysis) .
- Nucleophilic aromatic substitution : 4-Bromonitrobenzene + benzylamine under reducing conditions (lower yields due to competing reduction of nitro groups) .
Q. How can this compound be characterized spectroscopically?
- ¹H NMR : Aromatic protons appear as a multiplet at δ 7.2–7.5 ppm; benzyl CH₂ as a singlet at δ 4.8 ppm.
- ¹³C NMR : Benzyl carbon at δ 70 ppm; brominated aromatic carbons at δ 120–130 ppm .
- MS (EI) : Molecular ion peak at m/z 247 (M⁺), with characteristic fragments at m/z 170 (loss of C₆H₅CH₂) and m/z 91 (tropylium ion) .
Advanced Research Questions
Q. How does steric hindrance from the benzyl group affect regioselectivity in cross-coupling reactions?
- Mechanistic insight : The benzyl group at the para position creates steric bulk, favoring Suzuki-Miyaura couplings at the less hindered ortho position of the bromine. DFT studies suggest a 15–20% energy barrier increase for para-substituted analogs .
- Experimental validation : Compare coupling rates with Pd(PPh₃)₄ vs. bulky ligands like XPhos to optimize yields .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case example : Discrepancies in NOE (Nuclear Overhauser Effect) data for ortho-substituted derivatives may arise from conformational flexibility. Use variable-temperature NMR or X-ray crystallography to confirm spatial arrangements .
- Validation protocol : Cross-reference HPLC purity (>98%) with HRMS and elemental analysis to rule out impurities .
Q. How can computational methods predict the reactivity of this compound in C–H functionalization?
- DFT/MD approaches : Calculate Fukui indices to identify electrophilic sites; the bromine atom directs electrophilic substitution to the meta position.
- Application : Predict optimal conditions for photoredox catalysis (e.g., Ir(ppy)₃, blue light) to achieve C–H arylation .
Methodological Guidance
Q. What protocols ensure safe handling and disposal of this compound?
- Storage : In amber vials under N₂ at –20°C to prevent degradation.
- Waste management : Quench residual bromine with Na₂SO₃ before disposal; comply with EPA guidelines for halogenated waste .
Q. How to design dose-response studies for evaluating the compound’s bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
